1-(3-(4-bromophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one
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Overview
Description
This would typically involve identifying the compound’s IUPAC name, its molecular formula, and possibly its structure based on the name.
Synthesis Analysis
This would involve detailing the methods and reagents used in the compound’s synthesis, and discussing the yield and purity of the final product.Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry could be used to determine the compound’s structure.Chemical Reactions Analysis
This would involve studying the compound’s reactivity and identifying what types of chemical reactions it undergoes.Physical And Chemical Properties Analysis
This would involve determining properties such as the compound’s melting point, boiling point, solubility, and stability.Scientific Research Applications
Crystal Structure and Molecular Dynamics
The compound 1-(3-(4-bromophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one is closely related to pyrazoline derivatives, which have been synthesized and analyzed for their crystal structures and molecular dynamics. For instance, certain N-substituted pyrazolines demonstrate specific dihedral angles between the pyrazole and fluoro-substituted rings, indicative of their structural characteristics and potential reactivity (Loh et al., 2013).
Spectroscopic Analysis and Molecular Docking
Detailed spectroscopic and quantum chemical analyses have been conducted on related compounds, providing insights into their molecular orbitals, charge transfers, and intramolecular interactions. These studies also involve molecular docking to understand the binding energy and potential interactions with various proteins, highlighting the compounds' biological relevance (Viji et al., 2020).
Corrosion Inhibition
Certain pyrazoline-based propanones, closely related to the compound , have been investigated for their corrosion inhibition properties. These compounds demonstrate significant potential in reducing the corrosion rate of metals, indicating their application in materials science and engineering. Their inhibitive action, adsorption behavior, and interaction with metal surfaces have been thoroughly studied using various experimental and computational methods (Olasunkanmi & Ebenso, 2019).
Antimicrobial and Antioxidant Activity
Pyrazoline derivatives have also been synthesized and assessed for their biological activities. Some of these compounds exhibit significant antimicrobial and antioxidant properties. The synthesis, characterization, and evaluation of these compounds provide valuable insights into their potential therapeutic applications (Jasril et al., 2019).
Safety And Hazards
This would involve identifying any risks associated with handling the compound, such as toxicity or flammability, and outlining appropriate safety precautions.
Future Directions
This would involve discussing potential future research directions, such as new applications for the compound or ways to improve its synthesis.
I hope this general outline is helpful. For a more detailed analysis, you may need to consult a specialist or perform a literature search in a scientific database. Please note that this is a general guide and the specific steps may vary depending on the nature of the compound and the context of the study.
properties
IUPAC Name |
1-[5-(4-bromophenyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN2O2/c1-3-19(23)22-18(14-6-10-16(24-2)11-7-14)12-17(21-22)13-4-8-15(20)9-5-13/h4-11,18H,3,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJOKVOCJSICDLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(CC(=N1)C2=CC=C(C=C2)Br)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(4-bromophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one |
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